molecular formula C8H8N4OS B1614564 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- CAS No. 32550-63-3

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-

Cat. No.: B1614564
CAS No.: 32550-63-3
M. Wt: 208.24 g/mol
InChI Key: BTUJSUDWUWIQPV-UHFFFAOYSA-N
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Description

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- is a chemical compound belonging to the class of tetrazoline derivatives It is characterized by the presence of a tetrazoline ring, a thione group, and a phenyl group

Preparation Methods

The synthesis of 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-2-tetrazoline-5-thione with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include refluxing in an alcoholic solvent to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- involves its ability to form stable complexes with metal ions. The thione group acts as a donor site, coordinating with metal ions to form chelates. These interactions can influence the reactivity and stability of the metal ions, making the compound useful in various analytical and catalytic applications .

Comparison with Similar Compounds

2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- can be compared with other tetrazoline derivatives such as:

The presence of the hydroxymethyl group in 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl- enhances its reactivity and potential for forming diverse derivatives, making it unique among similar compounds.

Properties

IUPAC Name

1-(hydroxymethyl)-4-phenyltetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c13-6-11-8(14)12(10-9-11)7-4-2-1-3-5-7/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUJSUDWUWIQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)N(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186253
Record name 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32550-63-3
Record name 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032550633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Tetrazoline-5-thione, 1-(hydroxymethyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIHYDRO-4-(HYDROXYMETHYL)-1-PHENYL-1H-TETRAZOLE-5-THIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Phenyl-4-hydroxymethyltetrazolin-5-thione which was prepared from 1-phenyl-5-mercaptotetrazole and an excess amount of formaldehyde was reacted with 2 to 5 times on a molar basis of thionyl chloride in benzene at 50° C. for 3 hours to prepare 1-phenyl-4-chloromethyltetrazolin-5-thione. This was reacted with an equimolar amount of 1,4-dihydroxy-N-(2-tetradecyloxy)-phenylnaphthamide in DMF in the presence of 1.5 to 3 times on a molar basis of sodium ethoxide to obtain Coupler (42).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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